

# Spectroscopic and Mechanistic Insights into CAS 201166-22-5: A Technical Guide

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## Compound of Interest

**Compound Name:** 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole

**Cat. No.:** B024160

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data and mechanistic action related to the Chemical Abstracts Service (CAS) number 201166-22-5. It has come to light that this CAS number has been associated with two distinct chemical entities: the pharmaceutical compound Lapatinib, a potent tyrosine kinase inhibitor, and 2,2-Dimethyl-4-(1-methylethyl)-1,3-benzodioxole, an impurity related to the anesthetic Propofol. This guide will address both compounds to provide a comprehensive resource.

## Section 1: Lapatinib

Lapatinib is a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2). Its action disrupts downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.

## Spectroscopic Data

While a complete set of publicly available raw spectroscopic data for Lapatinib is limited, this section compiles available information and data from closely related derivatives to provide valuable insights.

Table 1: Summary of Available Spectroscopic Data for Lapatinib

Spectroscopic Technique	Available Data
Mass Spectrometry (MS)	MS-MS Fragments (Positive Ion Mode): m/z 581.14 (M+H)+, 583.14, 582.14, 365.08, 350.07[1]
Infrared (IR) Spectroscopy	Characteristic peaks have been identified, though specific wavenumber data is not readily available in the public domain.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy	Detailed <sup>1</sup> H and <sup>13</sup> C NMR data for various Lapatinib derivatives are available in the scientific literature, providing a reference for the core structure's spectral characteristics.[3]

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

### Mass Spectrometry (LC-MS/MS) for Lapatinib Analysis

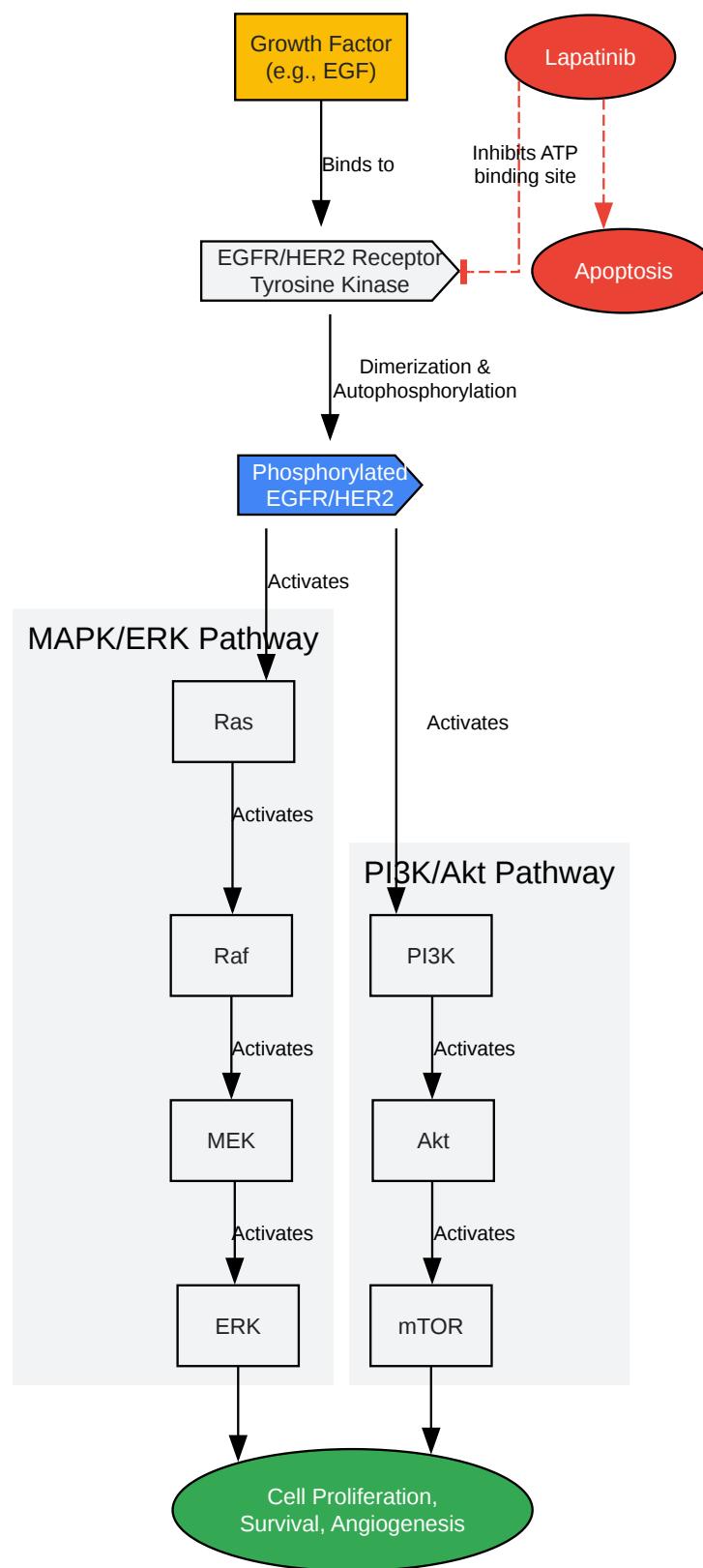
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be employed for the quantification of Lapatinib in biological matrices.[4][5]

- Chromatography: A reverse-phase C18 column is typically used with an isocratic mobile phase.
- Mass Spectrometry: Detection is achieved using a mass spectrometer in the multiple reaction monitoring (MRM) mode.[4]
- Sample Preparation: For plasma samples, protein precipitation with acetonitrile is a common preparation step.[5] For tissue samples, homogenization followed by liquid-liquid extraction can be utilized.[5]

## Signaling Pathway

Lapatinib exerts its therapeutic effect by inhibiting the EGFR and HER2 signaling pathways.

The following diagram illustrates this mechanism of action.



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Caption: Lapatinib inhibits EGFR/HER2, blocking downstream PI3K/Akt and MAPK/ERK pathways.

## Section 2: 2,2-Dimethyl-4-(1-methylethyl)-1,3-benzodioxole (Propofol Impurity L)

This compound, identified as an impurity in the anesthetic agent Propofol, is chemically distinct from Lapatinib.

### Spectroscopic Data

Publicly available, peer-reviewed spectroscopic data for 2,2-Dimethyl-4-(1-methylethyl)-1,3-benzodioxole is scarce. Commercial suppliers of this reference standard indicate that a comprehensive Certificate of Analysis (CoA), including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and mass spectrometry data, is provided upon purchase.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 2: Summary of Available Spectroscopic Data for 2,2-Dimethyl-4-(1-methylethyl)-1,3-benzodioxole

Spectroscopic Technique	Available Data
Mass Spectrometry (MS)	Molecular Formula: C <sub>12</sub> H <sub>16</sub> O <sub>2</sub> , Molecular Weight: 192.26 g/mol . <a href="#">[6]</a> <a href="#">[9]</a>
Infrared (IR) Spectroscopy	Data not publicly available.
Nuclear Magnetic Resonance (NMR) Spectroscopy	Data not publicly available.

### Experimental Protocols

Standard experimental protocols for the spectroscopic analysis of small organic molecules would be applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Data Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C spectra on a 400 MHz or higher field NMR spectrometer.

#### Fourier-Transform Infrared (FTIR) Spectroscopy

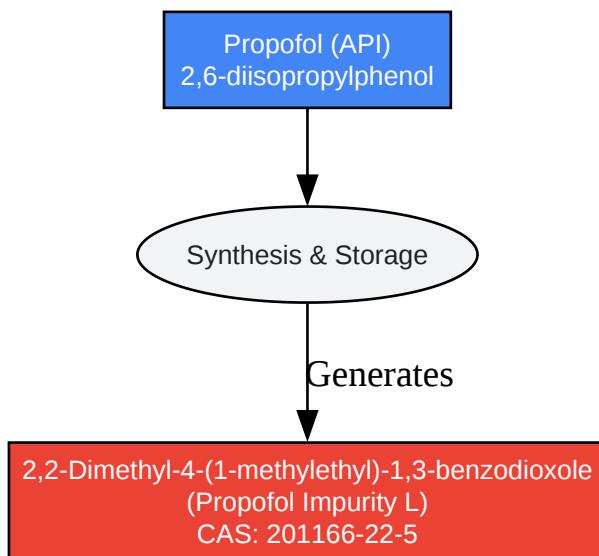
- Sample Preparation: The sample can be analyzed as a neat liquid or a thin film between salt plates (e.g., NaCl or KBr).
- Data Acquisition: Record the spectrum over the range of 4000-400 cm<sup>-1</sup>.

#### Mass Spectrometry (MS)

- Ionization: Electron ionization (EI) or electrospray ionization (ESI) can be used.
- Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to determine the mass-to-charge ratio of the parent ion and any fragment ions.

## Logical Relationship Diagram

The following diagram illustrates the relationship of this compound as an impurity to the active pharmaceutical ingredient (API) Propofol.



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Caption: Relationship of Propofol Impurity L to the API Propofol.

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